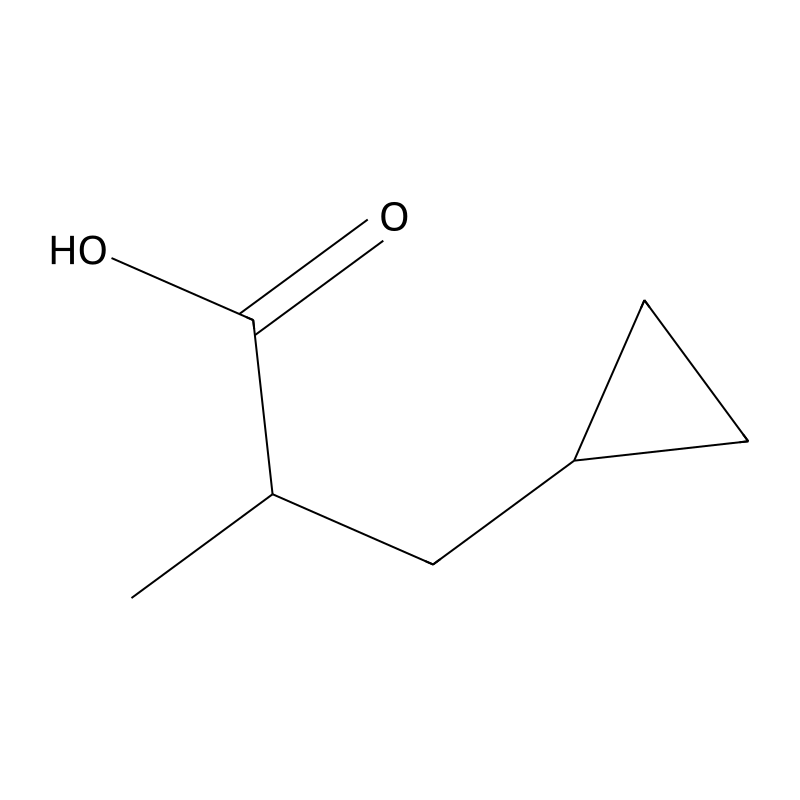

3-Cyclopropyl-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Cyclopropyl-2-methylpropanoic acid is an organic compound with the molecular formula and a molecular weight of 128.17 g/mol. This compound features a cyclopropyl group attached to the second carbon of a methylpropanoic acid backbone, making it a unique carboxylic acid derivative. The structural configuration contributes to its interesting chemical properties, including reactivity and potential biological activity, which are of significant interest in various fields of chemistry and biology.

- Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid can be reduced to yield alcohols or alkanes, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives. Halogenating agents like thionyl chloride or phosphorus tribromide are often used in these reactions.

Major Products from Reactions- Oxidation: Ketones or aldehydes.

- Reduction: Alcohols or alkanes.

- Substitution: Various cyclopropyl derivatives.

Research indicates that 3-Cyclopropyl-2-methylpropanoic acid may exhibit various biological activities. Its carboxylic acid group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially influencing their activity. The cyclopropyl moiety may enhance binding affinity and specificity by fitting into hydrophobic pockets of target proteins. Ongoing studies are exploring its therapeutic applications, particularly as a precursor in drug development.

The synthesis of 3-Cyclopropyl-2-methylpropanoic acid can be achieved through several methodologies:

- Cyclopropanation of Alkenes: One common route involves the cyclopropanation of an appropriate alkene precursor followed by carboxylation.

- Grignard Reaction: For instance, cyclopropylmethyl bromide can react with a suitable Grignard reagent, followed by carbonation and subsequent acidification to yield the desired carboxylic acid.

- Industrial Techniques: Large-scale production often employs continuous flow reactors for the cyclopropanation step, followed by efficient separation and purification processes to isolate the final product.

3-Cyclopropyl-2-methylpropanoic acid has several applications across different fields:

- Organic Synthesis: It serves as a building block for the preparation of more complex molecules in organic chemistry.

- Biological Research: The compound is studied for its potential interactions with biomolecules, providing insights into its biological activity.

- Pharmaceutical Development: Its unique structure makes it a candidate for therapeutic applications and drug development.

Studies on interaction mechanisms involving 3-Cyclopropyl-2-methylpropanoic acid reveal its potential as a substrate for specific transport systems. It has been shown to interact with various enzymes during esterification reactions, highlighting its utility in biochemical applications. Furthermore, its interactions with amino acid transport systems suggest implications for drug delivery and metabolism.

Several compounds share structural or functional similarities with 3-Cyclopropyl-2-methylpropanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Cyclopropylacetic acid | Lacks methyl substitution on the propanoic backbone | |

| 3-Cyclopropylpropanoic acid | Similar backbone but different substituents | |

| 2-Methylpropanoic acid | No cyclopropyl group; simpler structure |

The presence of both a cyclopropyl group and a methyl group on the propanoic acid backbone in 3-Cyclopropyl-2-methylpropanoic acid imparts distinct reactivity and binding properties compared to these similar compounds. This unique structural feature enhances stability and resistance to metabolic degradation, making it valuable in drug design.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant